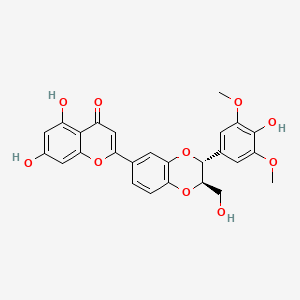

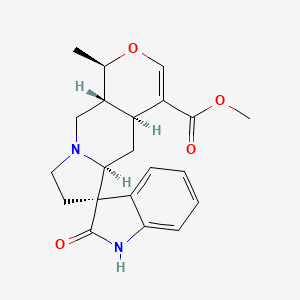

![molecular formula C15H19NO3 B1253042 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone CAS No. 79421-41-3](/img/structure/B1253042.png)

1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone” is a chemical compound that contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . The compound has a molar mass of 143.18 g/mol and its Hill Formula is C₇H₁₃NO₂ .

Synthesis Analysis

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane involves the condensation of cyclohexanone . It has also been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis

The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O .Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108-110 °C (35 hPa), a density of 1.117 g/cm³, and a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .Aplicaciones Científicas De Investigación

Antiviral Evaluation

A series of derivatives related to the chemical structure of 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone have been synthesized and evaluated for antiviral activity. Compounds with this structure exhibited significant activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Structural Elucidation in Antitubercular Drugs

This compound's structure was elucidated as part of the study of BTZ043, a promising antitubercular drug candidate. The study included X-ray, variable temperature NMR, and DFT study (Richter et al., 2022).

Mass Spectrometric Study

1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, was studied using mass spectrometry to understand its fragmentation mechanism, which is crucial for analytical and synthetic chemistry applications (Solomons, 1982).

Growth-Regulating Activity

Derivatives of this compound were synthesized and evaluated for growth-regulating activity, showing promising results (Sharifkanov et al., 2001).

Removal of Carcinogenic Dyes

A Mannich base derivative of a similar compound was used to create a polymer effective in the removal of carcinogenic azo dyes, demonstrating environmental and industrial applications (Akceylan et al., 2009).

Synthesis and Pharmacological Evaluation

Synthesis and evaluation of derivatives for potential dopamine agonist activity showed that these compounds, though not exhibiting central nervous system activity, had potent activity in specific biological assays (Brubaker & Colley, 1986).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

1-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-12(17)13-2-4-14(5-3-13)16-8-6-15(7-9-16)18-10-11-19-15/h2-5H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLGZBNNVGZPIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC3(CC2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507895 |

Source

|

| Record name | 1-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79421-41-3 |

Source

|

| Record name | 1-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

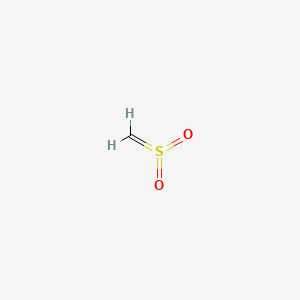

![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)

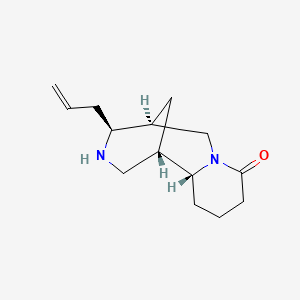

![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)

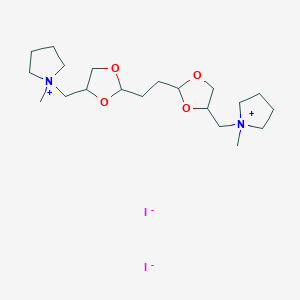

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1252970.png)

![(1S,6S,9S,10R,11R,14R,17S,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1252971.png)

![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1252982.png)